Cas no 2137766-12-0 ((5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol)

(5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- EN300-713921
- (5-tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol
- 2137766-12-0
- (5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol
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- Inchi: 1S/C9H15NO2/c1-6-7(5-11)8(12-10-6)9(2,3)4/h11H,5H2,1-4H3
- InChI Key: CVYUFBPPFNIZLE-UHFFFAOYSA-N
- SMILES: O1C(=C(CO)C(C)=N1)C(C)(C)C
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.3Ų
(5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-713921-1.0g |
(5-tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol |
2137766-12-0 | 1g |
$0.0 | 2023-06-06 |
(5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol Related Literature
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on (5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol
Compound CAS No. 2137766-12-0: (5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol
The compound CAS No. 2137766-12-0, also known as (5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of oxazole derivatives, which are widely studied for their unique chemical properties and versatile functionalities. The structure of this compound features a 1,2-oxazole ring substituted with a tert-butyl group at the 5-position, a methyl group at the 3-position, and a methanol group at the 4-position. These substituents contribute to its distinct chemical reactivity and physical properties.
Recent studies have highlighted the importance of oxazole derivatives in drug discovery and material science. The tert-butyl group in this compound provides steric bulk, which can influence the compound's solubility and stability. The methyl group at the 3-position adds to the molecule's hydrophobicity, while the methanol group introduces a hydrophilic element, creating a balance that can be advantageous in various chemical reactions. This combination of substituents makes (5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol a promising candidate for applications in medicinal chemistry, particularly in the development of bioactive compounds.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxazole ring. One common method involves the condensation of aldehydes or ketones with amino alcohols or other nitrogen-containing compounds under specific reaction conditions. The introduction of substituents such as tert-butyl and methyl groups requires careful control over reaction parameters to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
One of the most exciting areas of research involving (5-Tert-butyl-3-methyl-1,2-oxazol-4-yl)methanol is its potential use in drug design. Oxazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that certain oxazole-containing molecules can act as inhibitors of kinases or other enzymes involved in disease pathways. The unique structure of this compound allows for further functionalization, enabling researchers to explore its potential as a lead compound in drug discovery programs.
In addition to its medicinal applications, (5-Tert-butyl-3-methyl-1,2-Oxazol-4-Yl)Methanol has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers or metalloorganic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the coordination properties of this compound by varying its substituents and studying their effects on metal binding affinity.
The physical properties of this compound are also noteworthy. Its melting point, boiling point, and solubility characteristics make it suitable for use in various chemical processes. For example, its relatively high melting point suggests that it could be used in thermally stable materials or as a component in high-performance polymers. Furthermore, its solubility in organic solvents facilitates its use in solution-based reactions or formulations.
From an environmental perspective, understanding the degradation pathways of (5-Tert-butyl-3-methyl-Oxazol-Ol)Methanol is crucial for assessing its ecological impact. Recent studies have explored its biodegradability under different environmental conditions, providing insights into its persistence in natural systems. These findings are essential for ensuring that its use does not pose risks to ecosystems or human health.
In conclusion, CAS No. 2137766-12-O, or (5-Tert-butyl-Oxazol-Ol)Methanol, is a versatile compound with significant potential across multiple fields. Its unique structure and functional groups make it an attractive target for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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